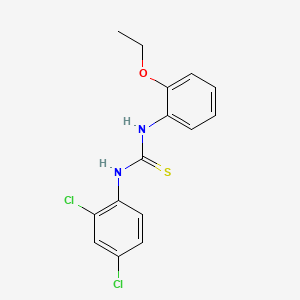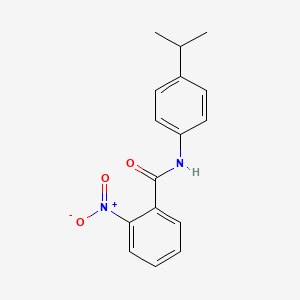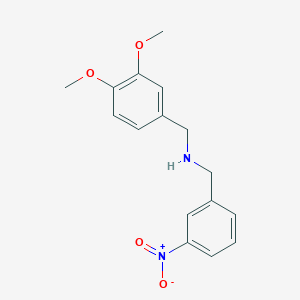
N-cyclohexyl-N-(mesitylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-(mesitylsulfonyl)glycine, also known as CGP 057148B, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
MGluR5 is a G protein-coupled receptor that is widely expressed in the central nervous system. It plays a crucial role in regulating synaptic plasticity, neurotransmitter release, and neuronal excitability. N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents it from being activated by its natural ligands, glutamate and DHPG. By blocking mGluR5, N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B reduces the excitability of neurons and modulates the release of various neurotransmitters, such as dopamine and glutamate.
Biochemical and Physiological Effects
N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B has been shown to have various biochemical and physiological effects, particularly in the brain. It has been found to reduce the release of dopamine in the striatum, which is a key neurotransmitter involved in reward and addiction. N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B has also been shown to reduce the activation of the amygdala, which is a key brain region involved in anxiety and fear. In addition, N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B has been found to improve cognitive function and memory in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B is its high selectivity for mGluR5, which makes it a valuable tool for studying the specific effects of this receptor subtype. However, one of the limitations of N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. In addition, N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B in scientific research. One potential application is in the development of novel treatments for various neurological and psychiatric disorders, such as addiction, anxiety, and depression. N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B could also be used to investigate the role of mGluR5 in various cellular and molecular processes, such as synaptic plasticity and gene expression. Finally, N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B could be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.
Méthodes De Synthèse
N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B can be synthesized by reacting N-cyclohexylglycine with mesitylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields a white crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B has been extensively used in various scientific research studies, particularly in the field of neuroscience. Its ability to selectively block mGluR5 has made it a valuable tool for investigating the role of this receptor subtype in various physiological and pathological processes, such as learning and memory, addiction, anxiety, and depression. N-cyclohexyl-N-(mesitylsulfonyl)glycine 057148B has also been used to study the neuroprotective effects of mGluR5 blockade in various neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-12-9-13(2)17(14(3)10-12)23(21,22)18(11-16(19)20)15-7-5-4-6-8-15/h9-10,15H,4-8,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJJKMKPGFAHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)





![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)


![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)

![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)